An In-depth Technical Guide to Substituted Morpholines for Drug Discovery: The Case of 2,4,6-Trimethylmorpholine
An In-depth Technical Guide to Substituted Morpholines for Drug Discovery: The Case of 2,4,6-Trimethylmorpholine
Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the identification and optimization of molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is a cornerstone of modern medicinal chemistry. The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, has earned the designation of a "privileged structure."[1] Its frequent appearance in approved pharmaceuticals and clinical candidates is a testament to its utility. The presence of the ether oxygen and the secondary or tertiary amine allows for a fine-tuning of properties such as aqueous solubility, lipophilicity, and metabolic stability. Furthermore, the chair-like conformation of the morpholine ring can serve as a rigid scaffold to orient substituents in a precise three-dimensional arrangement for optimal target engagement.
Substituted morpholines, in particular, offer a rich design space for chemists. The addition of substituents to the carbon or nitrogen atoms of the morpholine ring can modulate its basicity, steric profile, and overall pharmacological activity. This guide will delve into the specific case of 2,4,6-trimethylmorpholine, a trisubstituted morpholine, to illustrate the process of characterizing and understanding such a scaffold.
The Enigma of 2,4,6-Trimethylmorpholine: An Apparent Data Scarcity
A thorough investigation of common chemical databases and commercial supplier catalogs reveals a notable absence of readily available data for 2,4,6-trimethylmorpholine. There is no assigned CAS number for this specific isomer, and its physicochemical properties are not documented in major repositories. This data gap presents a significant challenge for any research program intending to utilize this specific scaffold. For the drug development professional, this lack of information necessitates a foundational investigation to characterize the molecule before it can be incorporated into a larger drug discovery campaign. The absence of established safety and handling data also mandates a cautious and systematic approach to its synthesis and use.
Given this, a practical approach is to examine well-characterized isomers to build a predictive understanding of the target molecule. This guide will therefore pivot to a detailed analysis of two commercially available and well-documented substituted morpholines: 4-methylmorpholine (N-methylmorpholine) and cis-2,6-dimethylmorpholine. These examples will serve as valuable reference points for predicting the properties of the 2,4,6-trimethyl isomer.
Case Study 1: 4-Methylmorpholine (NMM) - An N-Substituted Isomer
4-Methylmorpholine, also known as N-methylmorpholine (NMM), is a widely used tertiary amine in organic synthesis, often employed as a non-nucleophilic base and a catalyst in polyurethane production.[2][3] Its single methyl group is positioned on the nitrogen atom, which significantly influences its basicity and reactivity compared to the parent morpholine.
Physicochemical Properties of 4-Methylmorpholine
| Property | Value | Source(s) |
| CAS Number | 109-02-4 | [2] |
| Molecular Formula | C₅H₁₁NO | [2] |
| Molecular Weight | 101.15 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Ammonia-like | [2] |
| Melting Point | -66 °C | [5][6] |
| Boiling Point | 115-116 °C | [5][6] |
| Density | 0.92 g/cm³ at 20 °C | [2] |
| Flash Point | ~24 °C | [2] |
| Water Solubility | Miscible | [5] |
| pKa of Conjugate Acid | 7.38 | [5] |
| logP (Octanol-Water) | -0.32 | [5] |
The N-methylation of the morpholine ring in NMM leads to a tertiary amine, which, while still basic, is sterically hindered. This property is exploited in its use as a base in reactions where nucleophilic attack by the amine is undesirable. Its miscibility with water and many organic solvents makes it a versatile process solvent and reagent.[4][7]
Case Study 2: cis-2,6-Dimethylmorpholine - A C-Substituted Isomer
In contrast to NMM, cis-2,6-dimethylmorpholine features methyl groups on the carbon atoms adjacent to the oxygen and nitrogen atoms of the ring. This C-substitution pattern has a more pronounced effect on the molecule's conformation and steric bulk, while leaving a secondary amine available for further functionalization. This scaffold is of particular interest in the development of kinase inhibitors and other targeted therapies.[8]
Physicochemical Properties of cis-2,6-Dimethylmorpholine
| Property | Value | Source(s) |
| CAS Number | 6485-55-8 | [9][10] |
| Molecular Formula | C₆H₁₃NO | [10] |
| Molecular Weight | 115.18 g/mol | [10] |
| Appearance | Colorless to almost clear liquid | [10] |
| Melting Point | -85 °C | [10] |
| Boiling Point | 147 °C | [10][11] |
| Density | 0.93 g/cm³ | [10] |
| Water Solubility | Soluble | [9] |
The presence of the two methyl groups on the carbon backbone in a cis configuration influences the preferred chair conformation of the ring. This can be a critical design element for positioning other substituents for optimal interaction with a biological target. The secondary amine provides a convenient handle for introducing the morpholine moiety onto a larger molecular framework.
Predictive Analysis: The Physicochemical Profile of 2,4,6-Trimethylmorpholine
By synthesizing the information from our case studies and fundamental chemical principles, we can construct a predicted physicochemical profile for the elusive 2,4,6-trimethylmorpholine. The proposed structure would feature methyl groups at the 2- and 6-positions on the carbon backbone and at the 4-position on the nitrogen atom.
Predicted Physicochemical Properties of 2,4,6-Trimethylmorpholine
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₇H₁₅NO | Based on the addition of three methyl groups to the morpholine core. |
| Molecular Weight | 129.20 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless liquid | Expected to be similar to other small, substituted morpholines. |
| Boiling Point | 155-165 °C | Higher than both NMM and cis-2,6-dimethylmorpholine due to increased molecular weight and van der Waals forces. |
| Density | ~0.94 g/cm³ | A slight increase over the dimethylated analogue is expected. |
| Water Solubility | Moderately Soluble | The additional methyl group, compared to the dimethyl isomer, will increase lipophilicity and likely reduce water solubility. |
| pKa of Conjugate Acid | 7.5 - 8.0 | The N-methylation will make it a tertiary amine, and the C-methylation may have a slight electronic effect on the nitrogen's basicity. |
| logP (Octanol-Water) | 0.5 - 1.0 | Expected to be significantly more lipophilic than NMM due to the two additional methyl groups. |
These predictions provide a reasonable starting point for a researcher. The increased lipophilicity and steric bulk conferred by the three methyl groups would be the most significant distinguishing features of this isomer compared to its less substituted counterparts.
A Proposed Synthetic Pathway for 2,4,6-Trimethylmorpholine
The synthesis of substituted morpholines can be achieved through various routes.[1][12][13] A plausible and efficient method for the synthesis of 2,4,6-trimethylmorpholine would involve a multi-step sequence starting from readily available precursors. The following protocol is a proposed, logical pathway.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of the Amino Alcohol Intermediate
-
To a solution of (±)-1-aminopropan-2-ol in a suitable solvent such as methanol, add an equimolar amount of a methylating agent like methyl iodide in the presence of a mild base (e.g., potassium carbonate).
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by removing the solvent under reduced pressure, followed by an aqueous extraction to remove salts.
-
Purify the resulting N-methyl-1-aminopropan-2-ol by distillation or column chromatography.
Step 2: Cyclization to form the Morpholine Ring
-
The N-methylated amino alcohol from Step 1 can be reacted with a suitable two-carbon electrophile that can undergo a double nucleophilic substitution. A common strategy involves reaction with a dihaloethane derivative.
-
Alternatively, a more controlled cyclization can be achieved by first reacting the amino alcohol with an activated acylating agent like chloroacetyl chloride to form an amide, followed by an intramolecular cyclization under basic conditions to form a morpholinone.[1]
-
The resulting morpholinone can then be reduced to the final 2,4,6-trimethylmorpholine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF).
-
The final product would be purified by distillation or column chromatography, and its identity and purity confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.
Caption: A proposed four-step synthetic workflow for 2,4,6-trimethylmorpholine.
Conclusion and Future Outlook
While 2,4,6-trimethylmorpholine itself is not a readily available chemical entity, a systematic analysis of its well-characterized isomers, 4-methylmorpholine and cis-2,6-dimethylmorpholine, provides a solid foundation for predicting its physicochemical properties. The proposed synthetic route offers a tangible starting point for its preparation in a laboratory setting. For the drug development professional, this guide underscores a critical principle: the exploration of novel chemical space, even with seemingly simple scaffolds, requires a rigorous, foundational approach to characterization and synthesis. The unique steric and electronic properties that 2,4,6-trimethylmorpholine is predicted to possess could offer new opportunities for molecular design, but these can only be realized after its successful synthesis and thorough experimental validation.
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